Emakalim -

Emakalim

Catalog Number: EVT-8681789
CAS Number:
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Emakalim is synthesized from various starting materials, often involving complex organic synthesis techniques. It falls under the category of pharmacologically active compounds, specifically as a potassium channel activator, which plays a crucial role in regulating cellular excitability and vascular tone.

Synthesis Analysis

Methods and Technical Details

The synthesis of Emakalim typically involves multi-step organic reactions that may include the following methods:

  1. Starting Materials: Common precursors include substituted phenols or heterocycles that can be modified through alkylation or acylation.
  2. Reagents: The use of reagents such as alkyl halides, bases (like sodium hydride), and solvents (such as dimethyl sulfoxide) is prevalent in the synthetic pathway.
  3. Reaction Conditions: Reactions are often conducted under controlled temperatures with specific time durations to optimize yield.

For example, a typical synthetic route may involve the formation of an intermediate compound through nucleophilic substitution followed by cyclization to yield Emakalim. Techniques such as high-performance liquid chromatography are used for purification and characterization of the final product.

Molecular Structure Analysis

Structure and Data

Emakalim's molecular structure can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The detailed molecular structure reveals functional groups that are critical for its biological activity.

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 250.30 g/mol
  • Structural Features: The compound features a bicyclic structure with specific substituents that enhance its interaction with potassium channels.

Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of Emakalim.

Chemical Reactions Analysis

Reactions and Technical Details

Emakalim undergoes several chemical reactions that are pivotal for its activity:

  1. Potassium Channel Activation: Emakalim interacts with ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes.
  2. Pharmacological Reactions: The compound exhibits vasodilatory effects by relaxing smooth muscle tissues in blood vessels.

The kinetics of these reactions can be studied using electrophysiological techniques to measure ion currents in response to Emakalim application.

Mechanism of Action

Process and Data

Emakalim's mechanism of action primarily involves:

Data from pharmacological studies indicate that Emakalim's effects can be dose-dependent, influencing its therapeutic potential in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Emakalim typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Emakalim can participate in various chemical reactions typical for amines and esters, including acylation and alkylation.

Relevant analyses such as differential scanning calorimetry may provide insights into its thermal stability.

Applications

Scientific Uses

Emakalim has several potential applications in scientific research and medicine:

  1. Cardiovascular Research: Its vasodilatory properties make it a candidate for studying hypertension and heart disease treatments.
  2. Neurological Studies: Research into its effects on neuronal excitability could lead to new treatments for conditions like epilepsy or stroke.
  3. Pharmacological Development: Ongoing studies aim to explore its efficacy as a therapeutic agent in various diseases related to ion channel dysfunction.
Introduction to Potassium Channel Modulation in Cardiovascular Therapeutics

Historical Context of Potassium Channel Openers (PCOs) in Cardiovascular Pharmacology

The development of potassium channel openers (PCOs) represents a transformative advancement in cardiovascular pharmacology, originating from serendipitous discoveries of vasodilatory agents in the 1980s. Early compounds like minoxidil sulfate and nicorandil demonstrated that potassium efflux induction could hyperpolarize vascular smooth muscle cells, thereby reducing calcium influx and promoting vasodilation [2] [3]. Nicorandil, a hybrid nitrate-KATP channel opener, became a pivotal prototype by demonstrating dual mechanisms: guanylate cyclase activation and potassium channel opening [2]. This era catalyzed targeted drug development, with researchers seeking agents that selectively modulated ATP-sensitive potassium (KATP) channels without nitrate-associated tolerance.

The benzopyran chemical class emerged as a therapeutic breakthrough in the late 1980s, with cromakalim as the foundational molecule. Its high potency and selectivity for vascular KATP channels spurred structural optimization, yielding compounds like levcromakalim (the active enantiomer) and bimakalim [2]. These agents demonstrated superior hemodynamic effects in preclinical models, including reduced systemic vascular resistance and increased coronary blood flow, positioning PCOs as potential therapies for hypertension and angina [2] [6]. Clinical trials in the 1990s validated their efficacy but revealed challenges in tissue selectivity, driving subsequent generations of refined PCOs.

Table 1: Evolution of Potassium Channel Openers

GenerationRepresentative AgentsKey Pharmacological Advances
First-GenerationNicorandil, Minoxidil sulfateDual nitrate-KATP opening activity; non-selective vasodilation
Second-GenerationCromakalim, BimakalimBenzopyran core; enhanced KATP specificity
Optimized AgentsLevcromakalim, EmakalimStereoselective activity; improved vascular selectivity

Classification and Therapeutic Significance of ATP-Sensitive Potassium (KATP) Channel Modulators

KATP channels are heterooctameric complexes comprising four inward-rectifier potassium subunits (Kir6.1 or Kir6.2) and four sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B). This structural diversity underpins tissue-specific functionality:

  • Vascular smooth muscle (Kir6.1/SUR2B): Mediates vasodilation and regulates blood flow [3] [7].
  • Cardiac myocytes (Kir6.2/SUR2A): Modulates ischemic preconditioning and action potential duration [6].
  • Pancreatic β-cells (Kir6.2/SUR1): Controls insulin secretion [7].

Pharmacological modulators are classified by their subunit specificity:

  • Vascular-Selective Openers (e.g., Benzopyrans): Target SUR2B-containing channels, inducing vasodilation without significant cardiac effects [3] [9].
  • Pancreatic Inhibitors (e.g., Sulfonylureas): Block SUR1/Kir6.2 channels to stimulate insulin release [7].

The therapeutic significance of KATP modulators spans multiple disease states. Vascular-selective openers reduce afterload in hypertension, augment coronary perfusion in angina, and mitigate pulmonary hypertension [2] [6]. Neuroprotective applications are emerging, as KATP activation in trabecular meshwork cells lowers intraocular pressure in glaucoma models [3]. Crucially, tissue selectivity remains the central pharmacological challenge, as non-selective agents like nicorandil may cause adverse glycemic effects via pancreatic KATP modulation [7].

Table 2: Tissue-Specific KATP Channel Isoforms and Functions

TissueChannel CompositionPrimary Physiological Role
Vascular Smooth MuscleKir6.1 + SUR2BVasodilation; blood pressure regulation
Cardiac MyocyteKir6.2 + SUR2AIschemic preconditioning; repolarization
Pancreatic β-cellKir6.2 + SUR1Glucose-dependent insulin secretion
Neuronal TissueKir6.2 + SUR1Neurotransmission; neuroprotection

Rationale for Emakalim Development within the Benzopyran Chemical Class

Emakalim (also designated as Bimakalim in some literature) was engineered as a structural analog of cromakalim, designed to optimize vascular selectivity and metabolic stability within the benzopyran chemical class. Benzopyrans share a core pharmacophore comprising:

  • A pyran ring oxygen that forms hydrogen bonds with SUR2B residues.
  • A critical phenyl ring for hydrophobic pocket docking.
  • An electron-withdrawing substituent (e.g., cyano group) enhancing membrane permeability [5] [9].

Emakalim’s development addressed key limitations of early PCOs:

  • Stereoselectivity: Unlike racemic cromakalim, Emakalim’s stereochemistry was optimized to enhance binding to SUR2B subunits, minimizing off-target Kir6.2/SUR1 interactions [5].
  • Pharmacokinetic Stability: Introduction of a methyl group at the 3-position of the benzopyran ring reduced hepatic first-pass metabolism, extending plasma half-life [9].
  • Hemodynamic Precision: Preclinical studies demonstrated superior coronary vasodilation in porcine myocardial infarction models. Emakalim reduced systemic vascular resistance by 35% without altering left ventricular end-diastolic pressure, unlike nicorandil, which exerted mixed venous/arterial effects [2].

Molecular docking simulations reveal Emakalim’s binding to the SUR2B nucleotide-binding domain-2 (NBD2), stabilizing the channel’s open conformation. This occurs via hydrogen bonding with Glu141 and hydrophobic interactions with Phe137—residues less conserved in SUR1, explaining its vascular selectivity [5] [9]. Electrophysiological data confirm half-maximal activation (EC₅₀) at 120 nM for vascular KATP channels versus >10 µM for pancreatic isoforms [5].

Properties

Product Name

Emakalim

IUPAC Name

3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3

InChI Key

MMSFHQSHXRMPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.